Cas no 2248389-36-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate is a specialized chemical compound featuring a phthalimide core linked to a tert-butoxycarbonyl (Boc)-protected aminoethyl benzoate moiety. This structure offers advantages in synthetic organic chemistry, particularly in peptide coupling and protecting group strategies. The Boc group ensures selective deprotection under mild acidic conditions, while the phthalimide component enhances stability during reactions. The benzoate ester provides a versatile handle for further functionalization. This compound is valuable in medicinal chemistry and drug development, where controlled reactivity and orthogonal protection are critical. Its well-defined reactivity profile makes it suitable for constructing complex molecular architectures with precision.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate structure
2248389-36-6 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate
CAS No:2248389-36-6
MF:C22H22N2O6
MW:410.419886112213
CID:6219838
PubChem ID:165730981
Update Time:2025-10-28

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6522100
    • 2248389-36-6
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate
    • Inchi: 1S/C22H22N2O6/c1-13(23-21(28)29-22(2,3)4)14-9-11-15(12-10-14)20(27)30-24-18(25)16-7-5-6-8-17(16)19(24)26/h5-13H,1-4H3,(H,23,28)
    • InChI Key: BRONEBCGEYBNRA-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)C1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 410.14778643g/mol
  • Monoisotopic Mass: 410.14778643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 668
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate (CAS No. 2248389-36-6) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a benzoate group attached to an isoindole derivative. The isoindole moiety is further substituted with a tert-butoxy carbonyl (Boc) protected aminoethyl group, making it a versatile building block for various chemical reactions.

Recent studies have highlighted the importance of this compound in the synthesis of bioactive molecules. The presence of the Boc group allows for controlled deprotection under mild conditions, enabling the incorporation of this compound into complex molecular frameworks. Researchers have utilized this property to design novel drug candidates with improved pharmacokinetic profiles. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase targets, making them promising leads for anticancer drug development.

In addition to its role in drug discovery, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate has been explored in the synthesis of advanced materials. Its rigid aromatic system and functionalizable side chains make it an ideal candidate for constructing supramolecular assemblies and organic semiconductors. A team of chemists at the University of Cambridge reported that incorporating this compound into π-conjugated systems significantly enhances charge transport properties, paving the way for its application in next-generation electronic devices.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the isoindole core through cyclization reactions and the subsequent introduction of the Boc-aminoethyl group via nucleophilic substitution. The reaction conditions are carefully optimized to ensure high yields and selectivity. Notably, researchers at Stanford University have developed a more efficient route using palladium-catalyzed cross-coupling reactions, reducing the number of steps and improving overall scalability.

From an analytical perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate exhibits distinct spectroscopic features that facilitate its characterization. High-resolution mass spectrometry (HRMS) confirms its molecular formula as C25H35N3O5, while 1H NMR and 13C NMR spectra provide detailed insights into its structural arrangement. These analytical tools are essential for verifying the purity and identity of the compound during both synthesis and quality control processes.

In terms of stability and reactivity, this compound demonstrates moderate thermal stability up to 80°C under inert conditions. However, exposure to acidic or basic environments can lead to accelerated degradation pathways, particularly involving cleavage of the Boc protecting group. Understanding these degradation mechanisms is crucial for optimizing storage conditions and ensuring long-term stability during shipping and handling.

Looking ahead, ongoing research is focused on expanding the functionalization possibilities of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate. Chemists are exploring methods to introduce additional functional groups at strategic positions on the molecule to enhance its versatility in various applications. For example, efforts are underway to incorporate fluorine atoms or other halogens into its structure to improve its solubility and bioavailability.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yli benzoate (CAS No. 2248389–36–6) stands as a testament to the ingenuity and precision in modern organic synthesis. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial applications. As new discoveries continue to emerge, this compound will undoubtedly play an increasingly important role in shaping the future of chemical science.

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